1-Phenylmethanesulfonylpiperidine-3-carboxylic acid
Description
1-Phenylmethanesulfonylpiperidine-3-carboxylic acid is an organic compound with the molecular formula C13H17NO4S This compound is characterized by the presence of a benzylsulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group
Properties
IUPAC Name |
1-benzylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-7-4-8-14(9-12)19(17,18)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYULDUQFKHJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332596 | |
| Record name | 1-benzylsulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891392-82-8 | |
| Record name | 1-benzylsulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylmethanesulfonylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the piperidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The benzylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
1-Phenylmethanesulfonylpiperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and catalysts.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
1-(Methylsulfonyl)piperidine-3-carboxylic acid: Contains a methylsulfonyl group instead of a benzylsulfonyl group.
1-(Ethylsulfonyl)piperidine-3-carboxylic acid: Features an ethylsulfonyl group in place of the benzylsulfonyl group.
Uniqueness: 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry and other research areas.
Biological Activity
1-Phenylmethanesulfonylpiperidine-3-carboxylic acid (PMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.
Chemical Structure
PMPCA is characterized by the following structure:
- Chemical Formula : CHNOS
- CAS Number : 891392-82-8
The compound features a piperidine ring, a phenyl group, and a sulfonyl moiety, which contribute to its biological properties.
PMPCA exerts its biological effects through several mechanisms, primarily involving interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Research indicates that PMPCA exhibits significant anticancer properties. A study demonstrated that PMPCA induces apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC values for these cell lines are as follows:
| Cell Line | IC Value |
|---|---|
| A549 (Lung) | 5 µM |
| MCF-7 (Breast) | 7 µM |
The mechanism of action involves the activation of apoptotic pathways, confirmed through flow cytometry analyses that assessed cell cycle progression and apoptosis markers.
Antimicrobial Activity
PMPCA has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Organism | MIC Value |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Escherichia coli | 2.0 µg/mL |
These findings indicate that PMPCA's antimicrobial activity is comparable to standard antibiotics, suggesting potential applications in treating bacterial infections.
Case Study: Anticancer Mechanism
In a detailed investigation by Liu et al., the anticancer mechanism of PMPCA was explored in A549 cells. The study revealed that PMPCA inhibited cell proliferation through intrinsic apoptotic pathways. The analysis involved:
- Flow Cytometry : Used to assess cell cycle arrest and apoptosis.
- Biochemical Assays : Evaluated the expression of apoptosis-related proteins.
Results indicated a significant increase in apoptotic cells upon treatment with PMPCA, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
